dimethyl 1-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition, to form the triazole ring. The phenoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the carbamoyl group is added via a carbamoylation reaction. The final product is obtained after esterification of the carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,5-DIMETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenoxyphenyl and carbamoyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylate: A simpler triazole derivative with similar chemical properties.
Phenoxyphenyl derivatives: Compounds containing the phenoxyphenyl group, known for their bioactivity.
Carbamoyl derivatives: Compounds with carbamoyl groups, often used in medicinal chemistry.
Uniqueness
4,5-DIMETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H18N4O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
dimethyl 1-[2-oxo-2-(4-phenoxyanilino)ethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C20H18N4O6/c1-28-19(26)17-18(20(27)29-2)24(23-22-17)12-16(25)21-13-8-10-15(11-9-13)30-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,25) |
InChI Key |
CNKDBZBBGZCLOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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